molecular formula C27H24FN3O3S B11344799 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11344799
M. Wt: 489.6 g/mol
InChI Key: XQUYLXMGUAFKAB-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluoro-methylphenyl group, a carbamoyl-substituted cyclopenta[b]thiophene, and an oxazole carboxamide moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Cyclopenta[b]thiophene Moiety: This step may involve a cyclization reaction of a thiophene derivative with a suitable dienophile under conditions such as reflux in an appropriate solvent.

    Attachment of the Carbamoyl Group: This can be done via a coupling reaction using reagents like carbonyldiimidazole (CDI) or other coupling agents.

    Final Assembly: The final step involves coupling the fluoro-methylphenyl group with the previously synthesized intermediate under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the oxazole ring or the carbamoyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro-methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced oxazole or carbamoyl derivatives

    Substitution: Functionalized aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its diverse functional groups suggest it may interact with multiple biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests it could modulate biological pathways by binding to active sites or allosteric sites on proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide
  • **5-(3-chloro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide
  • **5-(3-bromo-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Uniqueness

The presence of the fluoro group in this compound imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from its chloro and bromo analogs, which may exhibit different chemical and biological behaviors.

Properties

Molecular Formula

C27H24FN3O3S

Molecular Weight

489.6 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H24FN3O3S/c1-16-10-11-18(14-20(16)28)22-15-21(31-34-22)25(32)30-27-24(19-8-5-9-23(19)35-27)26(33)29-13-12-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13H2,1H3,(H,29,33)(H,30,32)

InChI Key

XQUYLXMGUAFKAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5)F

Origin of Product

United States

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